![molecular formula C19H19N3O2 B2855922 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide CAS No. 1031993-19-7](/img/structure/B2855922.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C19H19N3O2 and a molecular weight of 321.38 g/mol. This compound is part of the quinazoline derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially halt the growth of cancer cells and exhibit antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: An anticancer drug that also targets tyrosine kinases.
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Prazosin: A sympatholytic drug used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide is unique due to its specific structural features and the presence of both quinazoline and acetamide moieties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-20-16-11-7-5-9-14(16)19(22-17)24-12-18(23)21-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXCTFBAZIGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propane-2-sulfonamide](/img/structure/B2855843.png)


![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2855848.png)
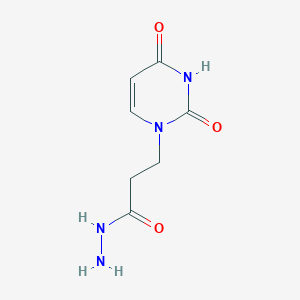
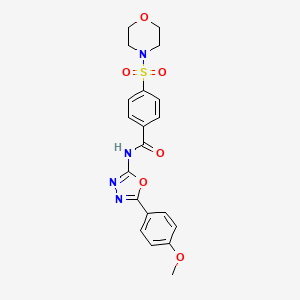
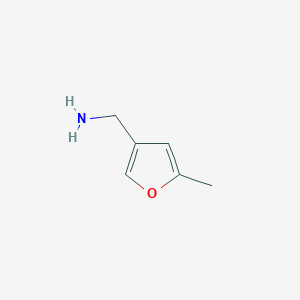
![2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE](/img/structure/B2855854.png)

![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
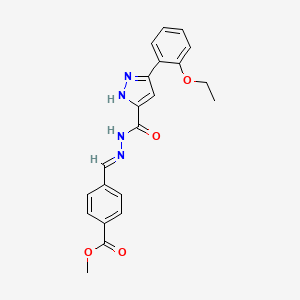
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
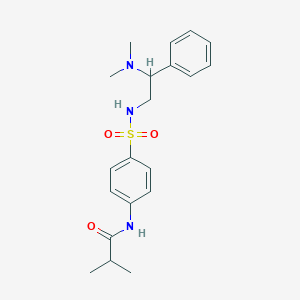
![3-(3,4-dimethoxyphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)
